Cyclobutylacetyl chloride
Description
Cyclobutylacetyl chloride is an organochlorine compound featuring a cyclobutyl group attached to an acetyl chloride moiety (R-COCl). This compound is characterized by its high reactivity due to the electron-withdrawing nature of the acyl chloride group and the inherent ring strain of the cyclobutane ring, which enhances its susceptibility to nucleophilic attack. This compound is likely used in organic synthesis as an acylating agent, particularly in pharmaceutical and agrochemical research, where strained rings are employed to modulate bioactivity .
Properties
CAS No. |
59543-38-3 |
|---|---|
Molecular Formula |
C6H9ClO |
Molecular Weight |
132.59 g/mol |
IUPAC Name |
2-cyclobutylacetyl chloride |
InChI |
InChI=1S/C6H9ClO/c7-6(8)4-5-2-1-3-5/h5H,1-4H2 |
InChI Key |
ZTICGZOOKCTTML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutylacetyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclobutylacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under reflux conditions, producing this compound and releasing sulfur dioxide (SO₂) or carbon monoxide (CO) as by-products .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient conversion and high yield. The reaction conditions are carefully controlled to optimize the production process and minimize the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: Cyclobutylacetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: Reacts with water to produce cyclobutylacetic acid and hydrochloric acid (HCl).
Reduction: Can be reduced to cyclobutylmethyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Amines: Reaction with primary or secondary amines under mild conditions to form amides.
Alcohols: Reaction with alcohols in the presence of a base to form esters.
Water: Hydrolysis under aqueous conditions to form the corresponding acid.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Cyclobutylacetic Acid: Formed from hydrolysis.
Scientific Research Applications
Cyclobutylacetyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclobutylacetyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form covalent bonds, resulting in the formation of amides and esters. This reactivity is due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack .
Comparison with Similar Compounds
Cyclobutylmethanesulfonyl Chloride
- Molecular Formula : C₅H₉ClO₂S (vs. This compound: C₆H₇ClO) .
- Functional Group : Sulfonyl chloride (-SO₂Cl) vs. acyl chloride (-COCl).
- Reactivity : Sulfonyl chlorides are generally less reactive than acyl chlorides in nucleophilic substitution due to the stronger S=O bonds and lower electrophilicity of the sulfur center. This compound would exhibit higher reactivity in acylation reactions .
- Similarity Score : 0.71 (structural similarity based on cyclobutyl group and chlorine-containing functional group) .
Cyclopropylacetyl Chloride
- Molecular Formula : C₅H₅ClO (smaller cyclopropane ring).
- However, the smaller ring may reduce steric accessibility, leading to divergent reaction pathways compared to this compound.
Cyclopentylacetyl Chloride
- Molecular Formula : C₇H₁₁ClO (larger cyclopentane ring).
- Stability : Reduced ring strain compared to cyclobutane derivatives, resulting in lower reactivity but improved thermal stability.
Data Table: Key Properties of this compound and Analogs
Key Findings
Ring Strain Effects : The 4-membered cyclobutane ring in this compound increases reactivity compared to 5- or 6-membered cycloalkyl analogs but remains less strained than cyclopropane derivatives.
Functional Group Impact : Acyl chlorides (R-COCl) exhibit superior electrophilicity to sulfonyl chlorides (R-SO₂Cl), making this compound more effective in acyl transfer reactions .
Synthetic Utility : this compound’s reactivity profile positions it as a valuable intermediate for introducing cyclobutane motifs into target molecules, a strategy increasingly employed in drug discovery to enhance metabolic stability and binding affinity .
Biological Activity
Cyclobutylacetyl chloride is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
This compound belongs to the class of cyclobutane derivatives, characterized by a four-membered carbon ring that imparts unique chemical properties. The strain in the cyclobutane ring allows for increased reactivity and the potential to interact with biological targets more effectively than larger, less strained cyclic compounds. This structural advantage is particularly relevant in drug design, where conformational flexibility and stability are crucial.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Conformational Restriction : The cyclobutane ring restricts the conformational freedom of attached functional groups, which can enhance binding affinity to biological targets.
- Metabolic Stability : Cyclobutane derivatives often exhibit improved metabolic stability compared to their acyclic counterparts, making them more suitable for therapeutic applications.
- Target Selectivity : The unique structure allows for selective interactions with specific enzymes or receptors, potentially reducing off-target effects.
Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Anticancer Activity : Research indicates that cyclobutane derivatives can exhibit significant cytotoxic effects against cancer cell lines. For instance, a study reported that cyclobutane-containing compounds showed enhanced selectivity towards tumor cells compared to traditional chemotherapeutics. A derivative containing a cyclobutyl linker demonstrated improved selectivity towards cathepsin B, an enzyme overexpressed in certain cancers, suggesting potential applications in targeted cancer therapies .
- Inhibition of Key Enzymes : this compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, a cyclobutanol analogue was found to selectively inhibit TTK kinase, showing promise as a therapeutic agent for breast and advanced solid tumors .
- Pharmacokinetic Properties : Studies have shown that compounds with cyclobutane rings often possess favorable pharmacokinetic profiles, including enhanced bioavailability and reduced clearance rates in vivo. This is critical for maintaining effective drug concentrations over time .
Case Studies
Several case studies illustrate the efficacy of this compound derivatives:
- Study on Antitumor Activity : In one study, a series of cyclobutane derivatives were synthesized and tested against various cancer cell lines, including K562 and CCRF-CEM. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, highlighting their potential as viable treatment options .
- Selective Targeting in Drug Design : Another investigation focused on the development of antibody-drug conjugates (ADCs) utilizing cyclobutyl linkers. These ADCs demonstrated increased selectivity towards cancer cells while minimizing toxicity to healthy tissues, underscoring the importance of structural modifications in enhancing therapeutic efficacy .
Data Table: Biological Activity Summary
| Compound Name | Target Enzyme/Cell Line | IC50 Value (µM) | Observations |
|---|---|---|---|
| Cyclobutyl Derivative 1 | K562 | 14.0 | High cytotoxicity |
| Cyclobutene Analogue | CCRF-CEM | 16.5 | Comparable potency to natural product |
| Cyclobutanol Analog | TTK Kinase | 12.0 | High selectivity over other kinases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
